molecular formula C18H16ClN3O B4512815 N-(4-chloro-2-methylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide

N-(4-chloro-2-methylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide

Cat. No. B4512815
M. Wt: 325.8 g/mol
InChI Key: MCQZJUFZDQYACY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is a chemical compound likely to be of interest due to the presence of an imidazole ring, a benzamide moiety, and a chloro-methylphenyl group. These structural features suggest potential biological activity, given the known activities of imidazole derivatives and benzamides in various biological contexts. Imidazole rings are common in pharmaceuticals, especially those targeting enzymes like cytochromes, while benzamides have a wide range of biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, similar to the target compound, typically involves the coupling of an appropriate imidazole derivative with a benzoyl chloride derivative under basic conditions. Morgan et al. (1990) described the synthesis of various N-substituted imidazolylbenzamides showing potential as selective class III agents with cardiac electrophysiological activity (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to the target can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. Balewski and Kornicka (2021) reported on the structure of a guanidine derivative with an imidazole ring, confirmed by 1H and 13C-NMR and IR spectroscopy, which might share some structural similarities with the target compound (Balewski & Kornicka, 2021).

Chemical Reactions and Properties

The chemical reactivity of imidazolylbenzamides can be influenced by the substituents on the imidazole and benzamide rings. These compounds can undergo various chemical reactions, including N-alkylation, hydrolysis to the corresponding acid, and coupling reactions with various electrophiles. The presence of the chloro group on the phenyl ring might make the compound more reactive towards nucleophilic substitution reactions.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystal structure, can significantly vary based on the nature and position of substituents. Sharma et al. (2016) discussed the crystal structure of a related benzamide derivative, highlighting the importance of hydrogen bonding and π-π interactions in determining the compound's solid-state structure (Sharma et al., 2016).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-13-10-16(19)6-7-17(13)21-18(23)15-4-2-14(3-5-15)11-22-9-8-20-12-22/h2-10,12H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQZJUFZDQYACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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